molecular formula C12H10N2O3 B3021103 9-Oxo-1,2,3,9-tetrahydro-pyrrolo[2,1-b]quinazoline-6-carboxylic acid CAS No. 55762-24-8

9-Oxo-1,2,3,9-tetrahydro-pyrrolo[2,1-b]quinazoline-6-carboxylic acid

Cat. No. B3021103
CAS RN: 55762-24-8
M. Wt: 230.22 g/mol
InChI Key: OAPMUFFGYRXTNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related heterocyclic compounds involves complex organic reactions. For instance, the synthesis of 8,9-dihydroimidazo[4,5-c]pyrrolo[3,2-g]quinolin-4(5H)-one was achieved through a convergent pathway involving the coupling of a hindered aromatic amine with 1-benzylimidazole-4-carboxylic acid, followed by a Heck-type arylation to produce the desired tetracyclic molecule . This demonstrates the potential synthetic routes that could be adapted for the synthesis of 9-Oxo-1,2,3,9-tetrahydro-pyrrolo[2,1-b]quinazoline-6-carboxylic acid, which may involve similar palladium-catalyzed intramolecular arylation steps.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often confirmed using spectroscopic methods, including X-ray crystallography. For example, the structure of 6-Oxo-6,9-dihydro[1,2,5]oxadiazolo[3,4-h]quinoline-7-carboxylic Acid N-Oxide was confirmed by X-ray measurements after its synthesis . This suggests that the molecular structure of 9-Oxo-1,2,3,9-tetrahydro-pyrrolo[2,1-b]quinazoline-6-carboxylic acid could similarly be elucidated using such techniques to ensure the accuracy of the synthesized compound.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are intricate and require careful control of reaction conditions. For instance, the synthesis of optically active substituted 1,2-dihydro-6-oxo-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acids involved the use of optically active precursors and tested for antibacterial activities . This indicates that the synthesis of 9-Oxo-1,2,3,9-tetrahydro-pyrrolo[2,1-b]quinazoline-6-carboxylic acid may also involve the use of chiral starting materials and could lead to the discovery of compounds with significant biological activities.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 9-Oxo-1,2,3,9-tetrahydro-pyrrolo[2,1-b]quinazoline-6-carboxylic acid are not directly discussed, the properties of similar compounds can provide insights. For example, the solubility, stability, and reactivity of the synthesized compounds are critical for their potential application as pharmaceuticals. The antibacterial activity of certain synthesized compounds indicates that the physical and chemical properties are conducive to biological activity . Therefore, similar analyses would be necessary for 9-Oxo-1,2,3,9-tetrahydro-pyrrolo[2,1-b]quinazoline-6-carboxylic acid to assess its suitability for further development.

Scientific Research Applications

Optoelectronic Materials Development

Quinazoline derivatives, including structures similar to 9-Oxo-1,2,3,9-tetrahydro-pyrrolo[2,1-b]quinazoline-6-carboxylic acid, play a significant role in the development of novel optoelectronic materials. Their incorporation into π-extended conjugated systems has proven valuable for creating luminescent molecules and chelate compounds, demonstrating applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Specifically, these compounds have been utilized in fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Furthermore, certain arylvinylsubstituted quinazolines are of interest for their potential in nonlinear optical materials and colorimetric pH sensors. This broad spectrum of applications underscores the importance of quinazoline derivatives in advancing optoelectronic technologies (Lipunova et al., 2018).

Central Nervous System (CNS) Drug Synthesis

Research has identified functional chemical groups in heterocycles, like those found in quinazoline derivatives, as potential leads for synthesizing compounds with CNS activity. These compounds range in effects from depression and euphoria to convulsion, highlighting their potential in addressing a variety of CNS disorders. The diverse chemical groups within these heterocycles, including pyridine, azole, and others, indicate a wide range of possible CNS effects, suggesting that quinazoline derivatives could be key in developing novel CNS drugs (Saganuwan, 2017).

Bioactive Compound Development for Health Applications

Quinazoline derivatives have been extensively studied for their bioactive properties, with over 200 naturally occurring alkaloids containing quinazoline structures. These compounds and their analogs possess significant biological activities, including antitumor, antibacterial, antifungal, antiparasitic, antiviral, antiplatelet, anti-inflammatory, and antioxidant properties. Such a wide range of bioactivities opens up numerous avenues for drug development and therapeutic applications, making quinazoline derivatives valuable leads in the search for new drugs (Shang et al., 2018).

Environmental and Cosmetic Applications

Further research into quinazoline derivatives has highlighted their potential in environmental and cosmetic applications. For instance, certain derivatives have shown effectiveness as anticorrosive materials, indicating their utility in protecting metals from corrosion. This application is particularly relevant in industrial settings where corrosion resistance is crucial. Additionally, the broad pharmacological activities of quinazoline derivatives, including their anticancer, anti-diabetic, and anti-inflammatory properties, suggest potential in cosmetic formulations aimed at skin health and protection (Verma et al., 2020).

Safety and Hazards

This compound is intended for research use only and is not intended for diagnostic or therapeutic use . Always handle it with appropriate safety measures.

Future Directions

The future directions of research on this compound are not specified in the resources I found. Given its use in research, it’s likely that future studies will continue to explore its properties and potential applications .

properties

IUPAC Name

9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c15-11-8-4-3-7(12(16)17)6-9(8)13-10-2-1-5-14(10)11/h3-4,6H,1-2,5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPMUFFGYRXTNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC3=C(C=CC(=C3)C(=O)O)C(=O)N2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368470
Record name 9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55762-24-8
Record name 9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Oxo-1,2,3,9-tetrahydro-pyrrolo[2,1-b]quinazoline-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
9-Oxo-1,2,3,9-tetrahydro-pyrrolo[2,1-b]quinazoline-6-carboxylic acid
Reactant of Route 3
Reactant of Route 3
9-Oxo-1,2,3,9-tetrahydro-pyrrolo[2,1-b]quinazoline-6-carboxylic acid
Reactant of Route 4
9-Oxo-1,2,3,9-tetrahydro-pyrrolo[2,1-b]quinazoline-6-carboxylic acid
Reactant of Route 5
9-Oxo-1,2,3,9-tetrahydro-pyrrolo[2,1-b]quinazoline-6-carboxylic acid
Reactant of Route 6
9-Oxo-1,2,3,9-tetrahydro-pyrrolo[2,1-b]quinazoline-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.